Unraveling the Chemical Identity of DM51 Impurity 1: A Technical Guide
Unraveling the Chemical Identity of DM51 Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure of DM51 Impurity 1, a substance related to the maytansinoid class of potent cytotoxic agents. Maytansinoids are key payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the impurity profile of these complex molecules is critical for ensuring the safety, efficacy, and quality of ADCs. This document summarizes the known chemical properties of DM51 Impurity 1, offers a detailed look at its molecular structure, and provides a logical pathway for its potential formation from a parent maytansinoid compound.
Chemical and Physical Properties of DM51 Impurity 1
Publicly available data from chemical suppliers and databases provide the fundamental physicochemical properties of DM51 Impurity 1. This information is essential for its identification and characterization in analytical studies.
| Property | Value | Source(s) |
| Molecular Formula | C38H54ClN3O10S | [1][2] |
| Molecular Weight | ~780.37 g/mol | [2] |
| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1^10,14^.0^3,5^]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate | [1] |
| Synonyms | HY-143987 | [1] |
| Known Relationship | Related to Maytansine |
Elucidating the Chemical Structure
The IUPAC name of DM51 Impurity 1 reveals a complex macrocyclic structure characteristic of maytansinoids. The core is a 19-membered ansamacrolide, which consists of an aromatic nucleus bridged by a long aliphatic chain.
Core Structure: The foundational structure is a tetracyclic system with chloro, hydroxy, and methoxy (B1213986) substitutions, which is typical for maytansinoids and crucial for their biological activity.
Side Chain: Attached to the core at the C-6 position is an ester-linked side chain: (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate. This side chain is a key feature, as modifications in this region are common in the synthesis of maytansinoid derivatives for conjugation to antibodies. The presence of a terminal sulfanyl (B85325) (thiol) group is particularly noteworthy, as it provides a reactive handle for linking the maytansinoid to a linker molecule in the manufacturing of ADCs.
Proposed Formation Pathway of DM51 Impurity 1
While the exact structure of the parent compound "DM51" is not explicitly defined in public literature, a logical formation pathway for DM51 Impurity 1 can be proposed based on common chemical transformations in the synthesis and degradation of maytansinoids. The structural difference between DM51 Impurity 1 and other common maytansinoids like DM1 (Mertansine) lies in the length of the acyl chain attached to the amino acid moiety.
The diagram below illustrates a plausible synthetic or degradative relationship where a precursor molecule, the parent DM51, is transformed into DM51 Impurity 1. This transformation could involve the cleavage or modification of the side chain.
Caption: Proposed logical relationship for the formation of DM51 Impurity 1 from a parent maytansinoid, DM51.
Experimental Protocols for Identification and Characterization
The identification and quantification of maytansinoid impurities such as DM51 Impurity 1 typically rely on advanced analytical techniques. While specific protocols for this impurity are not publicly detailed, the following methodologies are standard in the field for the analysis of maytansinoids and their derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):
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Principle: These are the primary techniques for separating impurities from the main active pharmaceutical ingredient (API). Reversed-phase chromatography is commonly employed.
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Stationary Phase: A C18 or C8 column is often used for the separation of maytansinoids.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typical.
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Detection: UV detection is commonly used, with wavelengths around 252 nm and 280 nm being optimal for maytansinoids.
Mass Spectrometry (MS):
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Principle: MS is used for the identification and structural confirmation of impurities by providing accurate mass-to-charge ratio (m/z) data. It is often coupled with HPLC (LC-MS).
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Ionization Technique: Electrospray ionization (ESI) is a common method for ionizing maytansinoid molecules.
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Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the impurity, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
The workflow for the identification and characterization of DM51 Impurity 1 would likely follow the experimental design outlined below.
Caption: A typical experimental workflow for the analysis of maytansinoid impurities.
Conclusion
DM51 Impurity 1 is a structurally defined maytansinoid-related compound. Its presence in a drug substance necessitates rigorous analytical characterization to ensure the quality and safety of the final therapeutic product. While the precise origin and formation mechanism of DM51 Impurity 1 are not publicly documented, its known chemical structure provides a solid foundation for developing targeted analytical methods for its detection and quantification. Further research into the synthesis and degradation pathways of the parent maytansinoid, DM51, will be crucial for controlling the levels of this impurity in pharmaceutical manufacturing.
